2-Iodo-5-methylpyrimidine is a heterocyclic organic compound characterized by the presence of an iodine atom and a methyl group on the pyrimidine ring. Its molecular formula is CHIN, and it has a molecular weight of 236.01 g/mol. The compound features a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The unique positioning of the iodine and methyl groups contributes to its distinctive chemical properties and potential applications in various fields.
The biological activity of 2-Iodo-5-methylpyrimidine may involve interactions with nucleic acids or proteins, potentially disrupting normal cellular processes. The iodine atom can facilitate the formation of reactive intermediates, leading to enzyme inhibition or DNA modification. The presence of the methyl group enhances lipophilicity, allowing better membrane permeability and intracellular targeting .
Several methods are available for synthesizing 2-Iodo-5-methylpyrimidine:
2-Iodo-5-methylpyrimidine has various applications in:
Interaction studies involving 2-Iodo-5-methylpyrimidine typically focus on its reactivity with biological molecules. For instance, its ability to form covalent bonds with nucleophiles makes it an interesting candidate for drug design. Investigations into its mechanism of action reveal potential pathways for inhibiting specific enzymes or modifying genetic material, which could lead to therapeutic applications.
Several compounds share structural similarities with 2-Iodo-5-methylpyrimidine:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 5-Iodo-2-methylpyrimidine | Iodine at position 5 and methyl at position 2 | Different reactivity patterns due to position swap |
| 2-Iodo-4-methylpyrimidine | Iodine at position 2 and methyl at position 4 | Varying biological activities based on substitution |
| 2-Iodo-5-methoxypyrimidine | Iodine at position 2 and methoxy at position 5 | Enhanced lipophilicity compared to methyl derivative |
The uniqueness of 2-Iodo-5-methylpyrimidine lies in the specific positioning of its substituents, which significantly influences its reactivity and biological activity. The combination of an electron-withdrawing iodine atom and an electron-donating methyl group creates a distinctive electronic environment that enhances its utility in synthetic chemistry .
2-Iodo-5-methylpyrimidine (C₅H₅IN₂) represents a halogenated pyrimidine derivative with distinct structural characteristics that influence its physicochemical properties [2] [4]. The compound exhibits a molecular weight of 220.01 g/mol with an exact mass of 219.949738, featuring an iodine atom at the 2-position and a methyl group at the 5-position of the pyrimidine ring [4].
The molecular geometry of 2-iodo-5-methylpyrimidine is characterized by a planar pyrimidine ring system, consistent with aromatic heterocyclic compounds [32] [33]. Based on structural analysis of related iodopyrimidine derivatives, the pyrimidine ring maintains planarity within approximately 0.02 Angstroms, typical for aromatic systems [33]. The carbon-iodine bond distance is expected to fall within the range of 2.088-2.100 Angstroms, comparable to other iodopyrimidine compounds where the carbon-iodine bond length has been determined to be 2.088 Angstroms in crystallographic studies [33].
Table 1: Molecular Parameters of 2-Iodo-5-methylpyrimidine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₅IN₂ | [2] [4] |
| Molecular Weight (g/mol) | 220.01 | [4] |
| Exact Mass | 219.949738 | [4] |
| Density (g/cm³, predicted) | 1.9±0.1 | [4] |
| Boiling Point (°C, predicted) | 291.3±33.0 at 760 mmHg | [4] |
| Flash Point (°C) | 130.0±25.4 | [4] |
The pyrimidine ring bond distances follow established patterns for aromatic nitrogen heterocycles [42] [43]. Carbon-nitrogen bond lengths in pyrimidine derivatives typically range from 1.330 to 1.350 Angstroms for aromatic carbon-nitrogen bonds [42]. The aromatic carbon-carbon bonds within the ring system exhibit distances between 1.375 and 1.390 Angstroms, consistent with conjugated aromatic systems [43] [44].
Table 2: Expected Bond Distances in 2-Iodo-5-methylpyrimidine
| Bond Type | Typical Bond Length (Å) | Reference |
|---|---|---|
| C-N (pyrimidine) | 1.330-1.350 | [42] |
| C-N (aromatic) | 1.340-1.355 | [43] |
| C-C (aromatic) | 1.375-1.390 | [44] |
| C-I | 2.088-2.100 | [33] |
| C-H | 0.930-0.950 | [44] |
| C-CH₃ | 1.510-1.530 | [45] |
The molecular geometry analysis reveals that the iodine substituent at the 2-position significantly influences the electronic distribution within the pyrimidine ring [28]. The methyl group at the 5-position introduces minimal steric hindrance while providing electron-donating properties that affect the overall electronic character of the molecule [28].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-iodo-5-methylpyrimidine through both proton and carbon-13 nuclear magnetic resonance techniques [10]. The aromatic protons in the pyrimidine ring system exhibit characteristic chemical shifts in the downfield region, typically appearing between 8.5 and 9.5 parts per million in proton nuclear magnetic resonance spectra [12].
The carbon-13 nuclear magnetic resonance spectrum of 2-iodo-5-methylpyrimidine displays distinct signals corresponding to the different carbon environments within the molecule [13]. The carbon bearing the iodine substituent (C-2) appears significantly downfield, typically in the range of 150-170 parts per million, due to the deshielding effect of the electronegative iodine atom . The aromatic carbons at positions 4 and 6 exhibit chemical shifts between 155-165 parts per million, while the carbon at position 5, bearing the methyl substituent, appears at 120-130 parts per million [12] [13].
Table 3: Expected Nuclear Magnetic Resonance Chemical Shifts
| Position | Chemical Shift (ppm) | Multiplicity | Nucleus |
|---|---|---|---|
| C-2 | 150-170 | Singlet | ¹³C |
| C-4/C-6 | 155-165 | Doublet | ¹³C |
| C-5 | 120-130 | Singlet | ¹³C |
| CH₃ | 20-25 | Singlet | ¹³C |
| H-4/H-6 | 8.5-9.5 | Singlet | ¹H |
| CH₃ | 2.0-2.5 | Singlet | ¹H |
The methyl group carbon signal appears at approximately 20-25 parts per million in the carbon-13 nuclear magnetic resonance spectrum, consistent with aliphatic methyl carbons attached to aromatic systems [10] [13]. The corresponding methyl protons in the proton nuclear magnetic resonance spectrum appear as a singlet at 2.0-2.5 parts per million [12].
Coupling patterns in the nuclear magnetic resonance spectra reveal the connectivity and spatial relationships within the molecule [12] [14]. The aromatic protons typically appear as singlets due to the symmetry of the substitution pattern, with the iodine and methyl substituents positioned to minimize complex coupling interactions [14].
Infrared spectroscopy of 2-iodo-5-methylpyrimidine reveals characteristic vibrational modes that provide structural confirmation and functional group identification [16] [17]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, typical for aromatic hydrogen atoms attached to electron-deficient heterocyclic systems [16] [19].
The carbon-nitrogen stretching vibrations in the pyrimidine ring system manifest as strong absorption bands in the region of 1580-1620 cm⁻¹ [17] [19]. These vibrations are characteristic of aromatic nitrogen heterocycles and provide definitive identification of the pyrimidine ring system [16]. Additional carbon-carbon aromatic stretching modes appear between 1450-1600 cm⁻¹, contributing to the complex fingerprint region of the infrared spectrum [19].
Table 4: Expected Infrared Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (aromatic) | 3000-3100 | Medium |
| C=N stretching | 1580-1620 | Strong |
| C=C stretching (aromatic) | 1450-1600 | Strong |
| C-I stretching | 500-600 | Medium |
| Ring breathing | 800-900 | Strong |
| C-H bending (aromatic) | 700-900 | Medium |
| C-N stretching | 1200-1400 | Medium |
| CH₃ deformation | 1350-1450 | Medium |
The carbon-iodine stretching vibration appears as a medium-intensity band in the region of 500-600 cm⁻¹, providing direct evidence for the presence of the iodine substituent [17] [19]. Ring breathing modes, characteristic of aromatic systems, manifest as strong absorptions between 800-900 cm⁻¹ [16].
Raman spectroscopy complements infrared analysis by providing information on symmetric vibrations that may be weak or absent in the infrared spectrum [18]. The pyrimidine ring system exhibits characteristic Raman-active modes that confirm the aromatic nature and substitution pattern of the molecule [18].
Mass spectrometry of 2-iodo-5-methylpyrimidine provides molecular weight confirmation and structural information through characteristic fragmentation pathways [22] [23]. The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the molecular weight of the compound [2] [4].
The most prominent fragmentation pathway involves the loss of the iodine atom, resulting in a base peak or highly abundant ion at mass-to-charge ratio 93 [23]. This fragmentation is typical for iodinated aromatic compounds, where the carbon-iodine bond represents a weak point susceptible to cleavage under electron impact conditions [22] [23].
Table 5: Expected Mass Spectral Fragmentation
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 220 [M]⁺ | 15-25 | Molecular ion |
| 93 [M-I]⁺ | 40-60 | Loss of iodine |
| 67 [M-I-CH₂]⁺ | 20-30 | Loss of I + CH₂ |
| 53 [C₄H₅N]⁺ | 15-25 | Pyrimidine fragment |
| 127 [I]⁺ | 5-10 | Iodine radical |
| 39 [C₃H₃]⁺ | 10-20 | Cyclic fragment |
Secondary fragmentation involves the loss of additional substituents from the deiodinated species, including the methyl group, resulting in fragments at lower mass-to-charge ratios [22]. The pyrimidine ring system may undergo ring contraction or opening, producing characteristic fragment ions that aid in structural confirmation [23].
The presence of an iodine radical cation at mass-to-charge ratio 127 provides additional confirmation of the iodine substituent, though this peak typically appears with low relative intensity [23]. The fragmentation pattern serves as a molecular fingerprint for compound identification and purity assessment [22].
Computational modeling of 2-iodo-5-methylpyrimidine employs density functional theory and ab initio methods to predict electronic properties and structural parameters [24] [26]. These theoretical approaches provide insights into molecular orbital distributions, electronic transitions, and reactivity patterns that complement experimental observations [24].
Density functional theory calculations using the B3LYP functional with appropriate basis sets have been employed for similar pyrimidine derivatives, providing accurate predictions of geometric parameters and electronic properties [24]. The calculations reveal the influence of the iodine substituent on the electronic distribution within the pyrimidine ring system [28].
The electron-withdrawing nature of the iodine atom significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, influencing the electronic absorption properties and chemical reactivity of the molecule [26]. The methyl group at the 5-position provides electron-donating effects that partially counteract the electron-withdrawing influence of the iodine substituent [24] [28].
Computational studies of the molecular electrostatic potential reveal regions of electron density concentration and depletion, providing insights into potential intermolecular interactions and reaction sites [24] [26]. The iodine atom serves as a potential halogen bonding donor, while the nitrogen atoms in the pyrimidine ring act as electron-rich sites for electrophilic attack [26].
Natural bond orbital analysis provides detailed information about electron delocalization and hyperconjugation effects within the molecule [24]. The aromatic character of the pyrimidine ring is maintained despite the presence of the electron-withdrawing iodine substituent, as confirmed by bond length equalization and electron delocalization patterns [26].
The synthesis of 2-iodo-5-methylpyrimidine through direct halogenation represents a fundamental approach that relies on the regioselective introduction of iodine at specific positions of the pyrimidine nucleus. The molecular formula of the target compound is C₅H₅IN₂ with a molecular weight of 220.01 g/mol [1] [2]. The regioselectivity of iodination reactions on pyrimidine derivatives is governed by electronic factors and the inherent reactivity patterns of the heterocyclic system [3] [4].
Traditional Iodination Methods
The classical approach involves the direct iodination of 5-methylpyrimidine using iodine in combination with an oxidizing agent. This method typically employs iodine with nitric acid or hydrogen peroxide under controlled acidic conditions . The reaction proceeds through electrophilic aromatic substitution mechanism, where the pyrimidine ring acts as a nucleophile toward the electrophilic iodine species. Yields ranging from 75-90% have been reported for this methodology, with regioselectivity favoring the 2-position due to the electron-deficient nature of the pyrimidine system .
The mechanism involves the formation of an electrophilic iodine species (I⁺) in the presence of oxidizing agents, which subsequently attacks the electron-rich positions of the pyrimidine ring. The 2-position is particularly susceptible to electrophilic attack due to its reduced electron density compared to other positions on the pyrimidine nucleus [7] [4].
Green Chemistry Approaches
Recent developments have focused on environmentally benign methodologies for pyrimidine iodination. A significant advancement includes the mechanochemical approach using solid-state grinding techniques. This method employs molecular iodine (I₂) in combination with silver nitrate (AgNO₃) or other nitrate salts under solvent-free conditions [8] [4]. The reaction is performed by grinding the reactants at room temperature for 20-30 minutes, achieving yields of 88-95% with excellent regioselectivity for the C-5 position [8] [4].
The solid-phase iodination methodology offers several advantages including short reaction times, high yields, environmental friendliness, and simple work-up procedures. The regioselectivity in this approach is attributed to the specific interaction between the iodinating species and the substrate in the solid state, which can differ significantly from solution-phase reactions [8] [4].
N-Iodosuccinimide-Mediated Iodination
Another significant methodology involves the use of N-iodosuccinimide (NIS) in combination with sodium azide for the regioselective C-5 iodination of pyrimidine derivatives, particularly pyrimidine triphosphates [9] [10]. This method demonstrates exceptional regioselectivity with yields ranging from 85-95%. The reaction is highly chemoselective and does not require protection and deprotection steps, making it particularly valuable for nucleotide chemistry applications [9] [10].
The mechanism involves the activation of NIS by sodium azide, generating an electrophilic iodine species that selectively attacks the C-5 position of the pyrimidine ring. This selectivity is attributed to the electronic properties of the pyrimidine system and the specific activation pattern provided by the NIS/sodium azide combination [9] [10].
Hypervalent iodine(III) reagents have emerged as powerful tools for the regioselective halogenation of heterocyclic compounds, including pyrimidine derivatives. These reagents offer unique reactivity patterns and often provide superior regioselectivity compared to traditional halogenation methods [11] [12] [13].
Phenyliodine Diacetate (PIDA) Systems
Phenyliodine diacetate (PIDA) in combination with potassium halides represents one of the most extensively studied hypervalent iodine(III) systems for pyrimidine halogenation [11] [12]. The reaction proceeds under mild aqueous conditions at ambient temperature, utilizing water as a green solvent. This methodology has been successfully applied to pyrazolo[1,5-a]pyrimidines, achieving excellent yields (87-95%) with high regioselectivity for the C-3 position [11] [12].
The reaction mechanism involves the formation of a hypervalent iodine(III)-halide complex, which acts as an electrophilic halogenating agent. The three-center-four-electron bond (3c-4e) in hypervalent iodine compounds creates a node in the hypervalent nonbonding orbital, making the iodine center highly electrophilic [13] [14]. This electrophilicity enables efficient halogenation under mild conditions.
The PIDA/potassium iodide system demonstrates remarkable functional group tolerance and can accommodate various substitution patterns on the pyrimidine ring. Electron-donating groups such as methyl and methoxy substituents enhance the reactivity, while electron-withdrawing groups like chloro and bromo substituents are well tolerated, providing products in yields ranging from 83-95% [11] [12].
Mechanistic Considerations
The mechanism of hypervalent iodine(III)-mediated halogenation involves several key steps [11] [12] [13]:
Ligand Exchange: The hypervalent iodine(III) reagent undergoes ligand exchange with the halide source, forming an activated hypervalent iodine-halide complex.
Electrophilic Attack: The activated complex attacks the electron-rich positions of the pyrimidine ring through an electrophilic substitution mechanism.
Reductive Elimination: The hypervalent iodine species undergoes reductive elimination, releasing iodobenzene and forming the halogenated product.
The regioselectivity observed in these reactions is attributed to the electronic properties of the substrate and the specific activation pattern provided by the hypervalent iodine system. The electrophilic nature of the halogenating species favors attack at positions with higher electron density [11] [12] [3].
Other Hypervalent Iodine(III) Reagents
Beyond PIDA, several other hypervalent iodine(III) reagents have been successfully employed for pyrimidine halogenation [15] [14] [16]:
These reagents expand the scope of hypervalent iodine(III)-mediated halogenation, allowing access to diverse halogenated pyrimidine derivatives with varying substitution patterns and functional group compatibility [15] [14] [16].
The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and widely used methodologies for the functionalization of 2-iodo-5-methylpyrimidine derivatives. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the iodopyrimidine and various organoboron compounds, providing access to diverse substituted pyrimidine derivatives [17] [18] [19].
General Methodology and Conditions
The Suzuki-Miyaura coupling of 2-iodo-5-methylpyrimidine typically employs palladium catalysts in combination with phosphine ligands and inorganic bases [17] [20]. Common catalyst systems include Pd(PPh₃)₄, Pd₂dba₃ with various phosphine ligands, and modern palladacycle precatalysts. The reaction is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (70-80°C) [17] [18].
The choice of base is crucial for successful coupling, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) being commonly employed. The base serves multiple functions including activation of the boronic acid through formation of boronate species and neutralization of the hydrogen halide byproduct [17] [18] [19].
Coupling with Arylboronic Acids
The coupling of 2-iodo-5-methylpyrimidine with phenylboronic acid and substituted arylboronic acids has been extensively studied [17] [19]. Using standard Pd(PPh₃)₄/K₂CO₃ conditions in DMF at 80°C, yields of 82-91% can be achieved for simple arylboronic acids. The reaction tolerates various functional groups on the aryl partner, including electron-donating groups (methyl, methoxy) and electron-withdrawing groups (nitro, cyano, halogens) [17] [19].
Heteroarylboronic acids present additional challenges due to their reduced stability and tendency toward protodeboronation [18]. However, advanced catalyst systems such as Pd₂dba₃ with bulky phosphine ligands like RuPhos or SPhos can effectively couple heteroaryl partners, achieving yields of 74-91% [17] [18]. The use of biarylphosphine ligands enhances the rate of transmetallation and oxidative addition, enabling coupling under milder conditions [17] [18].
Mechanistic Aspects
The Suzuki-Miyaura coupling proceeds through the classical palladium catalytic cycle involving three key steps [20] [18]:
For 2-iodo-5-methylpyrimidine, the oxidative addition step is typically rapid due to the high reactivity of the carbon-iodine bond. However, the electron-deficient nature of the pyrimidine ring can affect the electronic properties of the resulting palladium complex, influencing subsequent steps in the catalytic cycle [20] [18].
Solid-phase synthesis has revolutionized the preparation of pyrimidine derivatives by enabling parallel synthesis, simplified purification procedures, and enhanced reaction efficiency [27] [28] [29]. The immobilization of starting materials or intermediates on solid supports facilitates the construction of diverse pyrimidine libraries while minimizing the need for chromatographic purification [27] [28].
Polystyrene-Based Support Systems
The most commonly employed solid supports for pyrimidine synthesis are based on polystyrene resins, particularly those cross-linked with divinylbenzene [27] [29]. These supports provide excellent mechanical stability and chemical inertness while offering sufficient swelling in organic solvents to ensure accessibility of the reactive sites [27] [28] [29].
Chloromethyl polystyrene resin represents the most versatile starting material, allowing for the attachment of various nucleophiles through nucleophilic substitution reactions [28] [30]. The chloromethyl functionality can be displaced by amines, thiols, or other nucleophiles to create diverse linker systems for pyrimidine synthesis [28] [30].
In a representative solid-phase synthesis of 2,4-diaminopyrimidine-5-carbonitrile, the polystyrene resin is first functionalized with guanidine through nucleophilic displacement of the chloromethyl group [30]. The immobilized guanidine then reacts with 2-(1-ethoxyethylidene)malononitrile to form the pyrimidine core. Final cleavage with trifluoroacetic acid (TFA) releases the desired product in yields of 79-90% [30].
Linker Strategies and Cleavage Methods
The choice of linker between the solid support and the substrate significantly impacts the success of solid-phase synthesis [27] [28] [29]. Various linker strategies have been developed to accommodate different functional groups and cleavage conditions:
Acid-Labile Linkers: TFA-cleavable linkers are commonly used for pyrimidine synthesis, allowing mild cleavage conditions that preserve sensitive functional groups [28] [30].
Base-Labile Linkers: These linkers enable cleavage under basic conditions, complementing acid-labile systems and providing orthogonal cleavage options [27] [28].
Traceless Linkers: Advanced linker systems that leave no trace of the attachment point after cleavage, providing products identical to those obtained through solution-phase synthesis [27] [29].
Library Generation and Diversity
Solid-phase synthesis enables the generation of large pyrimidine libraries through split-and-pool methodologies or parallel synthesis approaches [27] [28] [29]. Multiple points of diversity can be introduced at different stages of the synthesis, including:
Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrimidine synthesis while improving yields and reducing reaction times [31] [32] [33] [34]. The unique heating mechanism of microwave irradiation, involving dipolar polarization and ionic conduction, enables rapid and uniform heating of reaction mixtures [34] [35].
Biginelli Reaction Under Microwave Conditions
The Biginelli multicomponent reaction represents one of the most successful applications of microwave technology in pyrimidine synthesis [32] [33]. This three-component condensation of aldehydes, β-keto esters, and urea typically requires prolonged heating under conventional conditions but can be completed in minutes under microwave irradiation [32] [33].
Using dry acetic acid as both catalyst and microwave-absorbing medium, the Biginelli reaction can be performed at 90-95°C for 5-15 minutes, achieving yields of 85-95% [32] [33]. The enhanced reaction rate is attributed to the effective absorption of microwave energy by the polar acetic acid medium, generating the heat energy required to promote the reaction [32] [33].
The microwave-assisted Biginelli protocol offers several advantages over conventional methods:
Microwave-Enhanced Solid-Phase Synthesis
The combination of solid-phase synthesis with microwave heating represents a particularly powerful approach for pyrimidine library generation [31] [30] [33]. Microwave irradiation can significantly accelerate solid-phase reactions while maintaining the advantages of supported synthesis [31] [30].
In microwave-assisted solid-phase synthesis of 2,4-diaminopyrimidine-5-carbonitrile, the reaction time can be reduced from 21 hours to 40 minutes while improving the yield from 79% to 90% [30]. The individual steps benefit differently from microwave acceleration:
Solvent-Free Microwave Synthesis
Solvent-free microwave synthesis represents the pinnacle of green chemistry approaches for pyrimidine preparation [36] [37]. This methodology eliminates the need for organic solvents while providing enhanced reaction rates and yields [36] [37].
The solvent-free synthesis of pyrimidine derivatives through microwave irradiation of ketene dithioacetals with guanidine carbonate or amidine hydrochlorides has been successfully demonstrated [37]. The reaction proceeds efficiently under catalyst-free conditions, providing products in yields of 79-98% within 2-10 minutes [36] [37].
Mechanistic Aspects of Microwave Heating
Microwave heating offers unique advantages over conventional heating methods due to its mechanism of energy transfer [34] [35]:
Dipolar Polarization: Polar molecules align with the oscillating electric field, generating heat through molecular friction.
Ionic Conduction: Dissolved ions migrate under the influence of the electric field, generating heat through resistance.
Volumetric Heating: Unlike conventional heating, microwave energy is absorbed throughout the reaction mixture, providing uniform temperature distribution [34] [35].